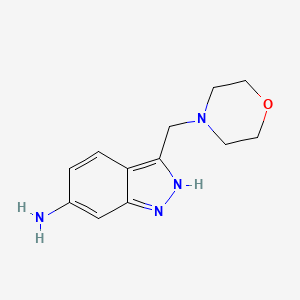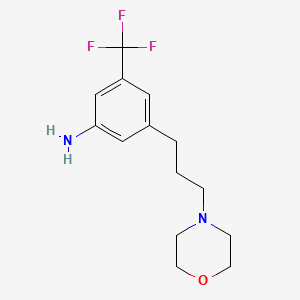![molecular formula C12H10ClN7 B8441995 1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8441995.png)
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with a triazole ring, making it a subject of interest for researchers exploring new chemical entities with biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as chloroacetaldehyde and guanidine.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Triazole Ring: The triazole ring is formed by reacting the chlorinated pyrimidine with hydrazine derivatives under acidic or basic conditions.
Coupling with Phenylamine: The final step involves coupling the triazole-pyrimidine intermediate with phenylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy.
Biological Studies: It has been investigated for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells . This leads to apoptosis and reduced proliferation of cancer cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure that has been studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole-pyrimidine scaffold that also exhibits biological activity.
Uniqueness
1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. The combination of the pyrimidine and triazole rings in its structure provides a unique framework for exploring new chemical and biological properties.
属性
分子式 |
C12H10ClN7 |
|---|---|
分子量 |
287.71 g/mol |
IUPAC 名称 |
1-(6-chloropyrimidin-4-yl)-3-N-phenyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C12H10ClN7/c13-9-6-10(16-7-15-9)20-11(14)18-12(19-20)17-8-4-2-1-3-5-8/h1-7H,(H3,14,17,18,19) |
InChI 键 |
PJRAVSNLNWFCAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NN(C(=N2)N)C3=CC(=NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


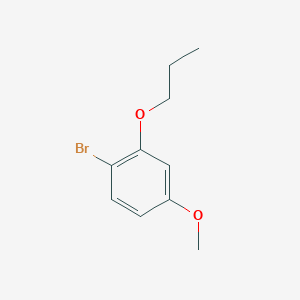
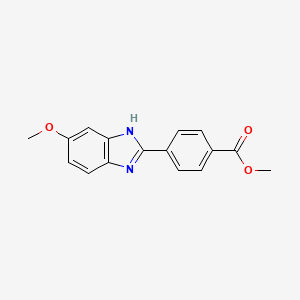
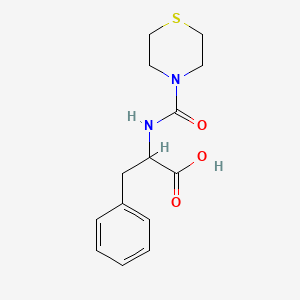
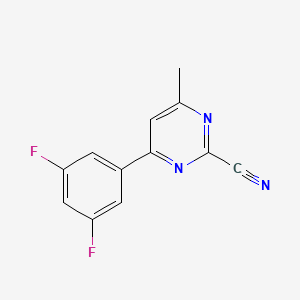
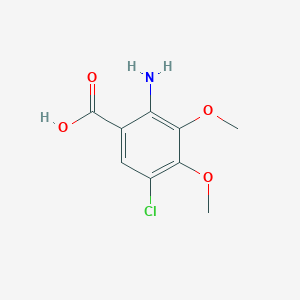
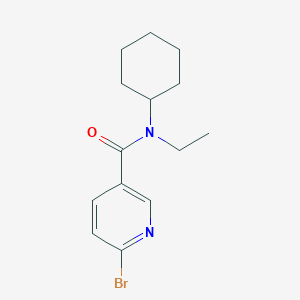
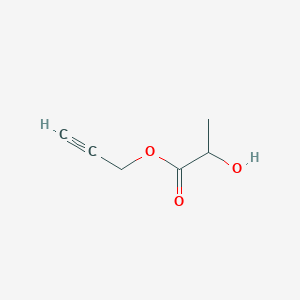
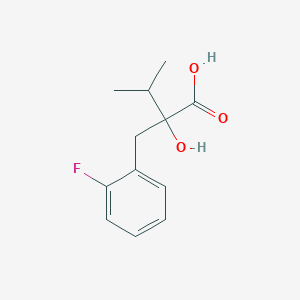
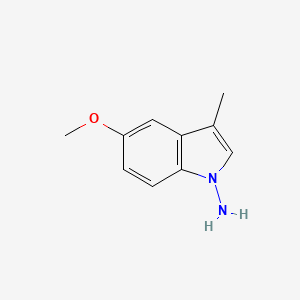
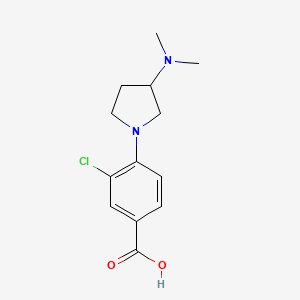
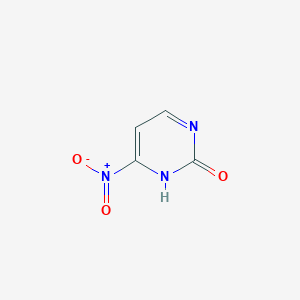
![7-[2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid](/img/structure/B8442005.png)
